molecular formula C12H15NO2 B1316394 4-(4-Hydroxypiperidin-1-yl)benzaldehyde CAS No. 79421-44-6

4-(4-Hydroxypiperidin-1-yl)benzaldehyde

Cat. No. B1316394
CAS RN: 79421-44-6
M. Wt: 205.25 g/mol
InChI Key: XORVVRSWELVXLH-UHFFFAOYSA-N
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Description

4-(4-Hydroxypiperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H15NO2 . It belongs to the class of organic compounds known as phenylpiperidines, a subclass of piperidines . It is recognized as a moderately basic compound .


Molecular Structure Analysis

The InChI code for 4-(4-Hydroxypiperidin-1-yl)benzaldehyde is 1S/C12H15NO2/c14-9-10-1-3-11(4-2-10)13-7-5-12(15)6-8-13/h1-4,9,12,15H,5-8H2 . This compound has an aromatic aldehyde group as part of its molecular structure .


Physical And Chemical Properties Analysis

4-(4-Hydroxypiperidin-1-yl)benzaldehyde is a solid at room temperature . It has a molecular weight of 205.26 . The density is 1.2±0.1 g/cm3, and the boiling point is 401.5±40.0 °C at 760 mmHg . The compound has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

  • Pharmaceutical Industry

    • 4-(4-Hydroxypiperidin-1-yl)benzaldehyde is a type of piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Synthesis and Biological Studies

    • A study was conducted on a novel series of 4-(4-(1 . Particularly, compound 2a, 2h and 2j showed significant activity against E. coli. Compound 2j exhibited marked activity also against S. aureus and B. subtillis .
  • Chemical Synthesis

    • 4-(4-Hydroxypiperidin-1-yl)benzaldehyde can be used in the synthesis of substituted benzaldehydes . The process involves a one-pot reduction/cross-coupling strategy . This method could be useful in the production of various benzaldehyde derivatives, which are important building blocks in organic synthesis .
  • Enzymatic Production of Benzaldehyde

    • A novel pathway for the production of benzaldehyde from L-phenylalanine has been developed using four enzymes: L-amino acid deaminase (AAD), 4-hydroxymandelate synthase (HMAS), (S)-mandelate dehydrogenase (SMDH), and benzoylformate decarboxylase (BFDC) . Benzaldehyde is an ingredient with the olfactory properties of almond and apricot kernel and is used as an aromatic in foods, drinks, and perfumes . It is also a versatile building block in the synthesis of many complex molecules, ranging from pharmaceuticals to plastic additives .
  • Chemical Industry

    • 4-(4-Hydroxypiperidin-1-yl)benzaldehyde can be used in the chemical industry for the production of various chemicals . It is often used as a starting material or intermediate in the synthesis of other compounds .
  • Flavor and Fragrance Industry

    • A novel pathway for the production of benzaldehyde from L-phenylalanine has been developed using four enzymes: L-amino acid deaminase (AAD), 4-hydroxymandelate synthase (HMAS), (S)-mandelate dehydrogenase (SMDH), and benzoylformate decarboxylase (BFDC) . Benzaldehyde is an ingredient with the olfactory properties of almond and apricot kernel and is used as an aromatic in foods, drinks, and perfumes . It is also a versatile building block in the synthesis of many complex molecules, ranging from pharmaceuticals to plastic additives .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-(4-hydroxypiperidin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-9-10-1-3-11(4-2-10)13-7-5-12(15)6-8-13/h1-4,9,12,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORVVRSWELVXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507897
Record name 4-(4-Hydroxypiperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxypiperidin-1-yl)benzaldehyde

CAS RN

79421-44-6
Record name 4-(4-Hydroxypiperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-hydroxypiperidin-1-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 2 liter three necked flask fitted with a mechanical stirrer, theromometer and condenser is charged with 180 g of 4-hydroxypiperidine, 74.4 g of 4-fluorobenzaldehyde, 1 ml of Aliquot 336, 750 ml of dimethylsulfoxide and 82.8 g of anhydrous potassium carbonate. The mixture is heated at 95° C. for three days, then the product mixture is cooled and poured into 3 liters of ice water. The resultant solid precipitate is filtered, washed with water, and vacuum dried. The crude product is recrystallized from toluene, m.p. 115°-118° C.
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Quantity
74.4 g
Type
reactant
Reaction Step Two
Quantity
82.8 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Aldalbahi, G Periyasami, A Alrehaili - New Journal of Chemistry, 2021 - pubs.rsc.org
Several push–pull tricyanofuran-based disperse dyes with high molar extinction coefficient were synthesized and fully characterized. The dyes were prepared via Knoevenagel reaction …
Number of citations: 9 pubs.rsc.org
KH Lee, SH Lee, H Yun, M Jazbinsek, JW Kim… - …, 2016 - pubs.rsc.org
We report on multi-functional supramolecular building blocks for obtaining a non-centrosymmetric crystal structure, which is the essential requirement for achieving a macroscopic …
Number of citations: 14 pubs.rsc.org
JY Ni, XQ Zhang, MY Wang, Q Yu, R Sun, YJ Xu… - Sensors and Actuators B …, 2022 - Elsevier
To improve self-targeting abilities towards organelles, four fluorescent dyes (1a-1d) were designed by connection of dicyanoisophorone to phenylpiperidinol (1a), naphthalenol (1b), …
Number of citations: 10 www.sciencedirect.com
R Luo, Z Wang, D Luo, Y Qin, C Zhao… - Journal of Enzyme …, 2021 - Taylor & Francis
A novel series of triazoloquinazolinone derivatives were designed, synthesised, and evaluated for their in vitro biological activities against the SHP2 protein. Moreover, some …
Number of citations: 7 www.tandfonline.com
AD Hobson, MJ McPherson, W Waegell… - Journal of Medicinal …, 2022 - ACS Publications
Glucocorticoid receptor modulators (GRM) are the first-line treatment for many immune diseases, but unwanted side effects restrict chronic dosing. However, targeted delivery of a GRM …
Number of citations: 16 pubs.acs.org

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